ORG-26576
Overview
Description
ORG-26576 is an ampakine compound originally developed by Cortex Pharmaceuticals and later licensed to Organon International for further development . It is known for its ability to potentiate the function of AMPA receptors, leading to increased release of brain-derived neurotrophic factor and enhanced neuronal differentiation and survival . This compound has shown potential nootropic effects in animal studies .
Preparation Methods
The synthesis of ORG-26576 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one core structure through a series of cyclization reactions . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods for this compound would likely involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
ORG-26576 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations occur efficiently . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the core structure of this compound .
Scientific Research Applications
Mechanism of Action
ORG-26576 exerts its effects by potentiating the function of AMPA receptors, which are a subtype of glutamate receptors involved in fast synaptic transmission in the central nervous system . By enhancing the activity of these receptors, this compound increases the release of brain-derived neurotrophic factor, which promotes neuronal differentiation, survival, and synaptic plasticity . This mechanism of action is believed to underlie the compound’s potential nootropic and neuroprotective effects .
Comparison with Similar Compounds
. Similar compounds include:
ORG-24448: Another ampakine with similar effects on AMPA receptor potentiation and neuroprotection.
CX516: A first-generation ampakine that served as a structural basis for the development of ORG-26576.
LY404187: An AMPA receptor potentiator with potential cognitive-enhancing effects.
Compared to these similar compounds, this compound has shown greater potency in potentiating AMPA-mediated electrophysiological responses and has demonstrated unique effects on brain-derived neurotrophic factor release and neuronal differentiation .
Biological Activity
ORG-26576, known chemically as [9aS]-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c]benzazepine, is a compound primarily recognized for its role as a positive allosteric modulator of AMPA receptors. This compound has garnered attention for its potential therapeutic applications in neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD) due to its ability to enhance glutamatergic neurotransmission.
This compound operates by modulating AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors without directly activating them, this compound provides a more refined control over receptor activity compared to traditional agonists. This modulation is believed to facilitate increased release of brain-derived neurotrophic factor (BDNF), promoting neuronal differentiation and survival .
Key Findings
- Cognitive Enhancement : In animal models, this compound has demonstrated significant cognitive enhancement effects. It potentiates AMPA receptor function leading to improved performance in memory and learning tasks.
- BDNF Release : Studies indicate that this compound enhances BDNF release, which is crucial for neuroplasticity and overall brain health .
- Nootropic Effects : The compound has shown nootropic properties in standardized assays, suggesting potential benefits in cognitive disorders .
Overview of Trials
Several clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound:
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Phase I Trials : These trials evaluated the maximum tolerated dose (MTD) and pharmacokinetics in healthy volunteers (HVs) and patients with major depressive disorder (MDD). The trials included both single-dose and multiple-dose cohorts.
Trial Phase Population Dose Range Duration Key Findings Phase I Healthy Adults 5–250 mg Up to 14 days Established MTD at 450 mg BID; good tolerability Phase II MDD Patients 100–600 mg BID 28 days Improvements in executive functioning; better than placebo
In these trials, this compound was associated with improvements in cognitive functions and showed a favorable safety profile with no significant adverse effects reported at therapeutic doses .
Pharmacokinetics
Pharmacokinetic studies revealed that at a dose of 100 mg daily, cerebrospinal fluid (CSF) levels of this compound exceeded the effective concentration for approximately two hours post-administration. At higher doses (400 mg), it was noted that the compound maintained effective levels longer, contributing to its potential efficacy in treating depressive symptoms .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other AMPA receptor modulators but is distinguished by its specific binding profile and enhanced efficacy in preclinical models. Below is a comparison table highlighting its unique features against other compounds:
Compound Name | Mechanism | Unique Features |
---|---|---|
This compound | Positive allosteric modulator | Enhances BDNF release; improved cognitive function |
LY392098 | AMPA receptor modulator | Rapid onset of action |
CX546 | AMPA receptor modulator | Longer half-life |
NS1209 | Positive allosteric modulator | Focus on neuroprotection |
Properties
IUPAC Name |
(7S)-9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKUEZUFASUKAH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC3=C(C=CC=N3)C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC3=C(C=CC=N3)C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336129 | |
Record name | ORG-26576 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026791-61-6 | |
Record name | ORG-26576 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026791616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORG-26576 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-8777 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H1IDR8Z4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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